An In-Depth Technical Guide to 2,3,6-Trichloroquinoxaline (CAS: 2958-87-4)
An In-Depth Technical Guide to 2,3,6-Trichloroquinoxaline (CAS: 2958-87-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichloroquinoxaline, a halogenated heterocyclic compound, serves as a pivotal building block in synthetic organic and medicinal chemistry. Its quinoxaline core is a recognized "privileged scaffold," frequently appearing in molecules with a broad spectrum of biological activities. The presence and position of the three chlorine atoms on the quinoxaline ring system significantly influence its electrophilic nature, making it a versatile precursor for the synthesis of a diverse array of functionalized derivatives through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,3,6-trichloroquinoxaline, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 2,3,6-Trichloroquinoxaline
| Property | Value | Reference |
| CAS Number | 2958-87-4 | N/A |
| Molecular Formula | C₈H₃Cl₃N₂ | N/A |
| Molecular Weight | 233.48 g/mol | N/A |
| Appearance | Pink-brown granular powder | [1] |
| Purity | ≥98% | N/A |
Table 2: Spectroscopic Data for 2,3-Dichloroquinoxaline (CAS: 2213-63-0) for Reference
| Spectroscopy | Data | Reference |
| ¹H NMR | The spectrum for this compound would show signals in the aromatic region, corresponding to the four protons on the benzene ring. | [2] |
| ¹³C NMR | The spectrum would display peaks corresponding to the eight carbon atoms of the quinoxaline ring system. | [3] |
| IR Spectroscopy | Characteristic peaks would be observed for C-H stretching of the aromatic ring, C=N stretching of the pyrazine ring, and C-Cl stretching. | N/A |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of chlorine atoms and other fragments. | N/A |
Synthesis and Experimental Protocols
The synthesis of 2,3,6-trichloroquinoxaline can be achieved through a two-step process starting from 4-chloro-1,2-phenylenediamine. The first step involves a cyclocondensation reaction to form the quinoxaline ring, followed by a chlorination step.
Synthesis of 6-chloroquinoxaline-2,3-diol
This precursor can be synthesized by the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid.
Experimental Protocol:
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In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in an appropriate solvent such as a mixture of ethanol and water.
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Add oxalic acid (1.1 equivalents) to the solution.
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Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
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Collect the solid by filtration, wash with cold water, and dry to obtain 6-chloroquinoxaline-2,3-diol.
Chlorination of 6-chloroquinoxaline-2,3-diol
The diol intermediate is then chlorinated to yield 2,3,6-trichloroquinoxaline. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[4][5]
Experimental Protocol:
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Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
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In a round-bottom flask equipped with a reflux condenser, suspend 6-chloroquinoxaline-2,3-diol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
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Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
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Heat the mixture to reflux (around 110°C) and maintain for 1-2 hours, monitoring the reaction by TLC.[4]
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the product precipitates.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
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The crude 2,3,6-trichloroquinoxaline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.
Reactivity and Applications in Drug Development
The electron-withdrawing nature of the three chlorine atoms makes the carbon atoms of the quinoxaline ring, particularly at the 2 and 3-positions, highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the selective introduction of various functional groups, making 2,3,6-trichloroquinoxaline a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.
Derivatives of quinoxaline have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to modify the quinoxaline scaffold through reactions with 2,3,6-trichloroquinoxaline enables the exploration of structure-activity relationships and the optimization of lead compounds.
Biological Activity and Signaling Pathway Inhibition
Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer. Specifically, 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[3] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the "off" state (absence of a Wnt signal), a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][4][6][7] In the "on" state (presence of a Wnt ligand), this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation.
Small molecule inhibitors, such as certain quinoxaline derivatives, can interfere with this pathway at various points, thereby suppressing tumor growth.
Conclusion
2,3,6-Trichloroquinoxaline is a highly reactive and versatile intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for generating libraries of novel quinoxaline derivatives, coupled with the demonstrated biological activity of these compounds, particularly as inhibitors of critical cancer-related signaling pathways, underscores its importance for researchers in medicinal chemistry. The synthetic protocols and biological insights provided in this guide aim to facilitate further exploration and exploitation of this valuable chemical entity in the quest for new therapeutic agents.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloroquinoxaline(2213-63-0) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. researchgate.net [researchgate.net]
